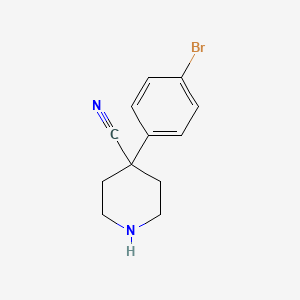

4-(4-Bromophenyl)piperidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSFSVGHKAZFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734943 | |

| Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-69-3 | |

| Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of the synthetic pathways and analytical techniques required to confirm the molecule's precise chemical structure.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 1255666-69-3, is a substituted piperidine derivative. The presence of a bromophenyl group and a nitrile function at the 4-position of the piperidine ring makes it a versatile building block for the synthesis of a wide range of chemical entities with potential therapeutic applications. Accurate structural confirmation is paramount for its use in further chemical synthesis and drug discovery pipelines. This guide outlines the key methodologies and data interpretation involved in its structural elucidation.

Synthesis and Reaction Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from the commercially available precursor, 4-(4-bromophenyl)piperidine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)piperidine

A common and efficient method for the synthesis of the precursor, 4-(4-bromophenyl)piperidine, involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Procedure: To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), is added a Rhodium on carbon (Rh/C) catalyst (0.060 g). The reaction mixture is then placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through a pad of Celite™, and the filtrate is concentrated under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[1][2]

Proposed Experimental Protocol: Synthesis of this compound

General Procedure (Hypothetical): To a solution of an appropriately protected 4-(4-bromophenyl)piperidine derivative in a suitable aprotic solvent, a cyanide source such as sodium cyanide or potassium cyanide would be added. The reaction may require elevated temperatures and the presence of a phase-transfer catalyst to facilitate the reaction. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography or recrystallization would be performed to isolate the desired this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of the Precursor: 4-(4-Bromophenyl)piperidine

The characterization of the precursor is a crucial first step. The following data has been reported for 4-(4-bromophenyl)piperidine:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| Appearance | White solid |

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)piperidine.[3]

| Technique | Observed Peaks / Signals |

| ¹H NMR (400 MHz, MeOD) | δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.09-3.06 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H) |

| ¹³C NMR (100 MHz, MeOD) | δ 145.3, 131.2, 128.5, 128.2, 126.4, 119.4, 45.6, 41.4, 32.7 |

| Mass Spec. (ESI-MS) | m/z 241 [M+H]⁺ |

Table 2: Spectroscopic Data for 4-(4-Bromophenyl)piperidine.[1][2]

Expected Spectroscopic Data for this compound

Based on the structure of this compound, the following spectral characteristics are anticipated:

| Technique | Expected Key Features |

| ¹H NMR | - Signals for the aromatic protons of the bromophenyl group, likely appearing as two doublets in the region of δ 7.0-7.6 ppm. - Signals for the piperidine ring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would likely appear as multiplets in the δ 2.5-3.5 ppm region. The protons on carbons C3 and C5 would also appear as multiplets, likely in the δ 1.5-2.5 ppm region. The absence of a proton at C4 would be a key indicator. |

| ¹³C NMR | - Signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. - A signal for the quaternary carbon at the 4-position of the piperidine ring (C4), which would be downfield due to the attachment of the phenyl and cyano groups. - A signal for the nitrile carbon (C≡N) in the region of δ 115-125 ppm. - Signals for the piperidine ring carbons. |

| IR Spectroscopy | - A characteristic absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2260-2220 cm⁻¹. - Absorption bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. - A C-Br stretching vibration, typically in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.15 g/mol for C₁₂H₁₃BrN₂). - The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio would be a definitive feature. - Fragmentation patterns consistent with the loss of the cyano group, the bromophenyl group, or parts of the piperidine ring. |

Table 3: Predicted Spectroscopic Features for this compound.

Structure Elucidation Workflow

The logical process for confirming the structure of this compound is outlined below. This workflow starts from the synthesis and proceeds through various analytical techniques to arrive at an unambiguous structural assignment.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving its synthesis from 4-(4-bromophenyl)piperidine and comprehensive analysis using modern spectroscopic methods. The combined data from NMR, IR, and mass spectrometry provides irrefutable evidence for the connectivity and arrangement of atoms within the molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds for drug discovery and development.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Bromophenyl)piperidine-4-carbonitrile and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, synthetic chemistry, and pharmacological studies.

Core Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes the available information for its hydrochloride salt and predicted values for the free base. For comparison, data for the parent compound, 4-(4-Bromophenyl)piperidine, is also included.

| Property | This compound Hydrochloride | This compound (Free Base - Predicted) | 4-(4-Bromophenyl)piperidine (Parent Compound) |

| CAS Number | 1809152-76-8[1] | Not Available | 80980-89-8 |

| Molecular Formula | C₁₂H₁₄BrClN₂[2] | C₁₂H₁₃BrN₂ | C₁₁H₁₄BrN |

| Molecular Weight | 301.61 g/mol [2] | 265.15 g/mol | 240.14 g/mol |

| Melting Point | Data not available | Data not available | 144-146 °C |

| Boiling Point | Data not available | Data not available | 307.6 ± 42.0 °C (Predicted) |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | 10.14 ± 0.10 (Predicted) |

| LogP | Data not available | 2.1 (Predicted) | Data not available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, the synthesis of 4-aryl-4-cyanopiperidines is a known transformation in medicinal chemistry. A general approach often involves a Strecker-type reaction or a nucleophilic substitution on a suitable piperidine precursor.

One plausible synthetic route, adapted from general methods for the synthesis of 4-substituted piperidines, is outlined below. This should be considered a theoretical pathway and would require optimization.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Workflow for a Key Synthetic Step (Hypothetical)

The following is a hypothetical, generalized protocol for the cyanation of a tetrahydropyridine intermediate, which would be a crucial step in the proposed synthesis.

References

4-(4-Bromophenyl)piperidine-4-carbonitrile CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, registry information, and a proposed synthetic pathway, supported by relevant experimental methodologies for related compounds.

Core Registry Information

This compound is registered under the following CAS numbers:

| Form | CAS Number | Notes |

| Free Base | 1255666-69-3 | |

| Hydrochloride Salt | 1809152-76-8 |

These distinct identifiers are crucial for accurate sourcing and regulatory compliance.

Chemical and Physical Properties

| Property | This compound | This compound HCl | 4-(4'-Bromophenyl)piperidine (Reference) |

| Molecular Formula | C₁₂H₁₃BrN₂ | C₁₂H₁₄BrClN₂ | C₁₁H₁₄BrN |

| Molecular Weight | 265.15 g/mol | 301.61 g/mol | 240.14 g/mol [1][2] |

| Appearance | White (Predicted) | - | Solid[2] |

| Melting Point | Not available | Not available | 144-146 °C[1] |

| Boiling Point | Not available | Not available | 307.6±42.0 °C (Predicted)[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route involves a Strecker synthesis, a well-established method for producing α-aminonitriles from a ketone, an amine, and a cyanide source.

References

Potential Mechanism of Action of 4-(4-Bromophenyl)piperidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanisms of action for the novel compound 4-(4-Bromophenyl)piperidine-4-carbonitrile. Based on an extensive review of structurally related molecules, this document outlines plausible biological targets, associated signaling pathways, and detailed experimental protocols for investigatory purposes. The core structure, a 4-arylpiperidine, is a well-established pharmacophore known to interact with a range of protein targets, including voltage-gated ion channels and G-protein coupled receptors. Furthermore, the presence of a 4-cyano substituent suggests a potential for kinase inhibition. This guide consolidates available quantitative data and methodologies to provide a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is a synthetic compound featuring a 4-arylpiperidine scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components—the 4-(4-bromophenyl)piperidine core and the 4-carbonitrile moiety—allow for the formulation of several well-grounded hypotheses regarding its potential mechanism of action. This guide will explore these potential mechanisms, drawing parallels from analogous compounds and providing the necessary technical details for experimental validation.

The primary hypothesized biological targets for this compound include:

-

Voltage-Gated Sodium (Nav) and T-type Calcium (Cav) Channels

-

Opioid Receptors (μ, δ, κ)

-

Dopamine D2 Receptors

-

Pim-1 Serine/Threonine Kinase

Potential Mechanisms of Action and Signaling Pathways

Dual Blockade of Voltage-Gated Sodium and T-type Calcium Channels

The 4-arylpiperidine framework is a known structural motif in compounds that exhibit dual inhibitory activity against voltage-gated sodium (Nav) and T-type calcium (Cav) channels.[1][2][3] Such dual-channel blockade can lead to neuroprotective and anticonvulsant effects.

Blockade of Nav and T-type Cav channels by a compound like this compound would directly impact neuronal excitability. By inhibiting the influx of Na+ and Ca2+ ions, the compound would raise the threshold for action potential generation and reduce neuronal firing rates. This can be particularly relevant in pathological conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

Opioid Receptor Modulation

The 4-arylpiperidine scaffold is a cornerstone of many potent opioid receptor ligands.[4][5] Depending on the specific substitutions, these compounds can act as agonists or antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go). Upon agonist binding, the Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

Dopamine D2 Receptor Antagonism

Arylpiperidine and arylpiperazine moieties are common in ligands for dopamine receptors, particularly the D2 subtype.[6][7][8] These compounds often act as antagonists or partial agonists and are investigated for antipsychotic properties.

Similar to opioid receptors, dopamine D2 receptors are coupled to Gi/Go proteins. Antagonism of D2 receptors by this compound would block the endogenous ligand, dopamine, from binding and initiating the downstream signaling cascade. This would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and modulation of downstream effectors like Protein Kinase A (PKA).

Pim-1 Kinase Inhibition

The presence of a nitrile (cyano) group on a heterocyclic scaffold is a feature of some inhibitors of the Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways, particularly in cancer.[9][10][11][12]

Pim-1 kinase is constitutively active and its expression is regulated by the JAK/STAT pathway. Pim-1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. Inhibition of Pim-1 by this compound would prevent the phosphorylation of its substrates, leading to increased apoptosis and reduced cell proliferation.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to this compound. This data provides a basis for estimating the potential potency at the hypothesized targets.

Table 1: Activity of 4-Arylpiperidine Derivatives at Ion Channels

| Compound Class | Target | Assay | Potency (IC50) | Reference |

| 4-Arylpiperidines | T-type Ca2+ Channels | Electrophysiology | 0.3 - 5 µM | [13][14][15] |

| 4-Arylpiperidines | Na+ Channels | Electrophysiology | 1 - 10 µM | [16] |

Table 2: Affinity of 4-Arylpiperidine Derivatives for Opioid and Dopamine Receptors

| Compound Class | Target | Radioligand | Affinity (Ki) | Reference |

| 4-Arylpiperidines | μ-Opioid Receptor | [³H]DAMGO | 0.6 - 16 nM | |

| 4-Arylpiperidines | κ-Opioid Receptor | [³H]U-69593 | 1.8 - 22 nM | |

| 4-Arylpiperidines | δ-Opioid Receptor | [³H]Naltrindole | 39 - 260 nM | |

| Arylpiperazines | Dopamine D2 Receptor | [¹²⁵I]ABN | 0.07 - 0.26 nM | [6] |

| Arylpiperazines | Dopamine D3 Receptor | [¹²⁵I]ABN | Ki > 10 nM | [6] |

Table 3: Inhibitory Activity of Cyanopyridine Derivatives against Pim-1 Kinase

| Compound Class | Target | Assay | Potency (IC50) | Reference |

| Cyanopyridines | Pim-1 Kinase | Kinase Inhibition Assay | 0.019 - 0.94 µM | [9] |

| Cyanopyridines | Pim-1 Kinase | Kinase Inhibition Assay | 0.13 - 0.326 µM | [10] |

| Cyanopyridines | Pim-1 Kinase | Kinase Inhibition Assay | 0.46 - 0.63 µM | [12][17] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound at its potential targets.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade

This protocol is designed to measure the inhibitory effect of the test compound on voltage-gated sodium and T-type calcium channels expressed in a suitable cell line (e.g., HEK293).

-

Cell Culture: HEK293 cells stably expressing the target ion channel (e.g., Nav1.7 or Cav3.2) are cultured under standard conditions.

-

Solutions:

-

External Solution (for Nav): (in mM) 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (for Nav): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.

-

External Solution (for Cav): (in mM) 160 TEACl, 2 CaCl₂, 10 HEPES, pH 7.4 with TEAOH.[18]

-

Internal Solution (for Cav): (in mM) 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH 7.2 with CsOH.[18]

-

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. For Nav channels, currents are typically elicited by depolarizing voltage steps from a holding potential of -100 mV. For T-type Cav channels, currents are elicited by steps to various test potentials from a holding potential of -100 mV.[18][19]

-

Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are fitted to the Hill equation to determine the IC50 value.

Radioligand Competition Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for a specific receptor (e.g., μ-opioid or dopamine D2) by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Reagents:

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and a range of concentrations of the test compound.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. The IC50 is calculated by fitting the data to a one-site competition model. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the activity of a kinase (e.g., Pim-1) by measuring the amount of ADP produced in the phosphorylation reaction.

-

Reagents:

-

Procedure:

-

In a 384-well plate, initiate the kinase reaction by combining the Pim-1 enzyme, substrate, ATP, and varying concentrations of the test compound.

-

Incubate at room temperature for 60 minutes.[21]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]

-

Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[21]

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

Based on its chemical structure, this compound presents a compelling profile for interacting with multiple biological targets of therapeutic relevance. The 4-arylpiperidine core strongly suggests activity at voltage-gated ion channels and GPCRs such as opioid and dopamine receptors, while the 4-cyano group introduces the possibility of Pim-1 kinase inhibition. The information and protocols provided in this guide offer a comprehensive framework for the systematic investigation of these potential mechanisms of action. Further experimental validation using the outlined methodologies is essential to elucidate the precise pharmacological profile of this compound and to guide its future development as a potential therapeutic agent.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel class of Na+ and Ca2+ channel dual blockers with highly potent anti-ischemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. | BioWorld [bioworld.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. promega.com [promega.com]

- 22. PIM1 Kinase Enzyme System [worldwide.promega.com]

The Pivotal Role of 4-Arylpiperidine Derivatives in Modern Pharmacology: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its inherent versatility allows for molecular modifications that can finely tune the affinity and efficacy of these compounds for a range of critical biological targets. This in-depth technical guide provides a comprehensive literature review of 4-arylpiperidine derivatives, focusing on their interactions with opioid, dopamine, and serotonin receptors. The following sections will delve into their structure-activity relationships, detail key experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.

Structure-Activity Relationships: A Quantitative Overview

The pharmacological profile of 4-arylpiperidine derivatives is exquisitely sensitive to substitutions on both the piperidine ring and the aryl moiety. The following tables summarize the structure-activity relationship (SAR) data for key derivatives, providing a quantitative basis for understanding their interactions with major neurotransmitter receptor systems.

Opioid Receptor Ligands

4-Arylpiperidine derivatives have been extensively developed as both agonists and antagonists of opioid receptors, playing a crucial role in pain management and the treatment of opioid addiction. The nature and position of substituents on the aryl ring, as well as the substituent on the piperidine nitrogen, are critical determinants of activity and selectivity.

| Compound ID | N-Substituent | Aryl-Substituent | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Fentanyl | Phenethyl | Phenyl | µ-Opioid | ~1 | Potent Agonist |

| Pethidine (Meperidine) | Methyl | Phenyl | µ-Opioid | 100-200 | Agonist |

| LY255582 | (S)-3-hydroxy-3-cyclohexylpropyl | 3-hydroxyphenyl | µ, κ, δ-Opioid | 0.6 (µ), 1.8 (κ), 39 (δ) | Antagonist[1] |

| Carbamate Analog of LY255582 | (S)-3-hydroxy-3-cyclohexylpropyl | 3-carbamoyloxyphenyl | µ, κ, δ-Opioid | 1.1 (µ), 2.5 (κ), 45 (δ) | Antagonist[1] |

| Carboxamide Analog of LY255582 | (S)-3-hydroxy-3-cyclohexylpropyl | 3-carboxamidophenyl | µ, κ, δ-Opioid | 1.9 (µ), 18 (κ), 89 (δ) | Antagonist[1] |

Dopamine Receptor Ligands

The 4-arylpiperidine scaffold is also a key pharmacophore for ligands targeting dopamine receptors, particularly the D2 subtype. These compounds are integral to the treatment of psychosis, schizophrenia, and other neurological disorders. Modifications to the aryl ring and the linker to the piperidine nitrogen significantly impact affinity and functional activity.

| Compound ID | N-Substituent | Aryl-Substituent | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butyl | 4-Fluorophenyl | D2 Dopamine | 1-2 | Antagonist |

| Aripiprazole Analog | Varies | 2,3-Dichlorophenyl | D2 Dopamine | Varies | Partial Agonist/Antagonist[2] |

| Tert-butyl carbamate analog | tert-butylcarbamate | 3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl | D2 Dopamine | - | Partial Agonist[3] |

| Benperidol | 1-(1-(4-fluorophenyl)-4-oxobutyl) | Phenyl | D2 Dopamine | ~0.2 | Antagonist |

Serotonin Receptor and Transporter Ligands

Derivatives of 4-arylpiperidine are prominent as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various serotonin receptor subtypes. These compounds are widely used in the treatment of depression, anxiety, and other mood disorders. The nature of the aryl group and the substitution at the piperidine nitrogen are crucial for SERT affinity and selectivity.

| Compound ID | N-Substituent | Aryl-Substituent | Target | Binding Affinity (Ki, nM) | Functional Activity |

| Paroxetine | - | 4-Fluorophenyl | SERT | ~0.1 | Reuptake Inhibitor |

| Femoxetine | Methyl | 4-Methoxyphenyl | SERT | ~10 | Reuptake Inhibitor |

| 4-(benzothiazol-2-yl)piperidine derivative | Varies | Benzothiazolyl | 5-HT1A/SERT | High affinity for both | Dual Ligand[4] |

| Spiro[chromene-2,4'-piperidine] derivative | Varies | Chromene | 5-HT2C | - | Gq-biased partial agonist[5] |

Key Experimental Protocols

The pharmacological characterization of 4-arylpiperidine derivatives relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the literature.

In Vitro Functional Assays

1. GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[6][7][8][9]

-

Membrane Preparation:

-

Cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet is resuspended in the same buffer and centrifuged again.

-

The final pellet is resuspended in an appropriate assay buffer and protein concentration is determined.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with the test compound (agonist) and GDP (to ensure G proteins are in their inactive state) in an assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Agonist stimulation is measured as the percentage increase in [³⁵S]GTPγS binding over basal levels.

-

EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) values are determined by non-linear regression analysis of the concentration-response curves.

-

2. cAMP Accumulation Assay

This assay is used to determine the functional activity of GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12][13][14]

-

Cell Culture and Treatment:

-

Cells expressing the receptor of interest are cultured in appropriate media.

-

For Gi-coupled receptors, cells are often pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Cells are then incubated with the test compound at various concentrations.

-

-

cAMP Measurement (using HTRF as an example):

-

After incubation with the test compound, cells are lysed.

-

The cell lysate is incubated with a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

-

A competitive immunoassay occurs where endogenous cAMP from the cells competes with the cAMP-d2 conjugate for binding to the antibody.

-

The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured. A high HTRF signal indicates low intracellular cAMP, while a low signal indicates high intracellular cAMP.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP to convert the HTRF signal to cAMP concentrations.

-

For Gs-coupled receptors, EC₅₀ values for agonists are determined from the concentration-response curve of cAMP production.

-

For Gi-coupled receptors, IC₅₀ values for agonists are determined from the concentration-response curve of the inhibition of forskolin-stimulated cAMP production.

-

In Vivo Behavioral Models

1. Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the analgesic properties of compounds in rodents by measuring their response latency to a thermal stimulus.[15][16][17][18][19]

-

Apparatus:

-

A metal plate that can be maintained at a constant temperature (typically 50-55°C).

-

A transparent cylinder placed on the plate to confine the animal.

-

-

Procedure:

-

Administer the test compound to the animal (e.g., via intraperitoneal injection).

-

After a predetermined time, place the animal on the hot plate.

-

Start a timer and observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.

-

Record the latency (time) to the first clear nocifensive response.

-

A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

-

-

Data Analysis:

-

An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

-

The percentage of maximal possible effect (%MPE) can be calculated to normalize the data.

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of 4-arylpiperidine derivatives are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the workflows of key experimental protocols.

Signaling Pathways

Caption: Overview of major signaling pathways for opioid, dopamine D2, and serotonin receptors.

Experimental Workflows

References

- 1. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 19. maze.conductscience.com [maze.conductscience.com]

An In-Depth Technical Guide to Pharmacophore Modeling for 4-(4-Bromophenyl)piperidine-4-carbonitrile Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling as applied to the discovery and optimization of novel 4-(4-bromophenyl)piperidine-4-carbonitrile analogs as potential therapeutic agents.

Introduction to Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), defining a molecule's essential steric and electronic features necessary for optimal interaction with a specific biological target to trigger or block its response.[1] This approach transcends the simple chemical structure, focusing instead on the spatial arrangement of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.

The utility of pharmacophore models is particularly evident in the early stages of drug discovery, where they are instrumental for:

-

Virtual Screening: Efficiently searching large chemical databases to identify novel compounds (hits) that match the pharmacophore and are therefore likely to be active.

-

Lead Optimization: Guiding the modification of hit compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

-

Scaffold Hopping: Discovering new chemical scaffolds with similar pharmacophoric features but different core structures, which can lead to improved intellectual property positions and better drug-like properties.

Pharmacophore models are broadly categorized into two types: ligand-based and structure-based. The choice of method depends on the availability of structural information for the biological target.[1]

The this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Piperidine rings are prevalent in numerous FDA-approved drugs and are known to impart favorable pharmacokinetic properties. The 4-arylpiperidine motif is a common feature in compounds targeting a variety of receptors and enzymes, including kinases. The bromophenyl group offers a site for further chemical modification and can participate in halogen bonding, while the carbonitrile group can act as a hydrogen bond acceptor or be involved in other specific interactions within a binding pocket.

Data Presentation: Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how chemical structure relates to biological activity.[2][3][4] For a series of this compound analogs, a QSAR model would correlate physicochemical descriptors with their measured biological activity, typically the half-maximal inhibitory concentration (IC50).

Below is a representative table summarizing hypothetical QSAR data for a series of furan-pyrazole piperidine derivatives with activity against a protein kinase (e.g., Akt1), demonstrating how such data would be presented.[2]

| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Akt1 IC50 (µM) | pIC50 (-logIC50) |

| Analog-1 | -H | 350.23 | 3.5 | 1 | 4 | 0.05 | 7.30 |

| Analog-2 | -CH3 | 364.26 | 3.9 | 1 | 4 | 0.12 | 6.92 |

| Analog-3 | -OCH3 | 380.26 | 3.4 | 1 | 5 | 0.08 | 7.10 |

| Analog-4 | -Cl | 384.68 | 4.1 | 1 | 4 | 0.25 | 6.60 |

| Analog-5 | -F | 368.22 | 3.6 | 1 | 4 | 0.18 | 6.74 |

| Analog-6 | -CF3 | 418.23 | 4.4 | 1 | 4 | 0.50 | 6.30 |

Experimental Protocols

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the target is unknown. It relies on a set of active molecules to deduce a common pharmacophore.

Methodology:

-

Data Set Preparation:

-

Compile a structurally diverse set of this compound analogs with a wide range of biological activities (IC50 values).

-

Divide the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set to validate it.[1]

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., Schrödinger Maestro, Discovery Studio).

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) present in the active molecules.

-

-

Pharmacophore Model Generation:

-

Align the conformers of the active molecules and identify the spatial arrangement of the common pharmacophoric features.

-

Generate multiple pharmacophore hypotheses and score them based on how well they map to the active compounds and exclude inactive ones.

-

-

Model Validation:

-

Test Set Validation: Use the generated model to predict the activity of the compounds in the test set. A good model should accurately predict the activity of these compounds.

-

Decoy Set Screening: Screen a database of known inactive or random molecules (a decoy set) to ensure the model has a low false-positive rate.

-

Fischer's Randomization Test: Scramble the activities of the training set molecules and generate new pharmacophore models. The original model should have a significantly better score than the models generated from scrambled data.

-

Structure-Based Pharmacophore Modeling

This method is used when the 3D structure of the biological target (e.g., a protein kinase) is available, typically from X-ray crystallography or NMR.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogen atoms, assigning bond orders, removing water molecules (unless they are critical for ligand binding), and minimizing the structure to relieve any steric clashes.

-

-

Binding Site Identification:

-

Identify the ligand-binding pocket of the protein. If the PDB structure contains a co-crystallized ligand, the binding site is readily identifiable. Otherwise, pocket-finding algorithms can be used.

-

-

Interaction Mapping:

-

Pharmacophore Hypothesis Generation:

-

Based on the interaction map, generate pharmacophore features that are complementary to the active site residues. For example, a hydrogen bond donating residue in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore.

-

Incorporate shape constraints by adding excluded volumes to represent the space occupied by the protein, preventing clashes in screened compounds.

-

-

Model Validation:

-

The validation process is similar to that of ligand-based modeling, involving screening of test sets and decoy sets to assess the model's predictive power and ability to distinguish active from inactive compounds.

-

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biochemical Assay (e.g., Kinase Assay):

-

Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and a range of concentrations of the this compound analog.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.

-

Initiation and Incubation: Start the reaction by adding ATP and incubate for a specific time at a controlled temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.[7]

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Cell-Based Assay (e.g., MTT Assay for Anticancer Activity):

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50.[10]

Mandatory Visualizations

Signaling Pathway

Many piperidine-containing compounds exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11][12][13][][15][16][17][18]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperidine analogs on PI3K.

Experimental Workflow

The following diagram illustrates a typical workflow for a ligand-based pharmacophore modeling and virtual screening project.

Caption: A generalized workflow for ligand-based pharmacophore modeling and virtual screening.

References

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jppres.com [jppres.com]

- 5. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. courses.edx.org [courses.edx.org]

- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 13. researchgate.net [researchgate.net]

- 15. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 16. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determining the Solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in-vitro assay performance.[1][2] Low aqueous solubility can be a significant hurdle, leading to poor absorption, underestimated toxicity, and unreliable data in biological screens.[1][3] This guide provides a comprehensive technical overview of the methodologies required to determine the solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key piperidine-based structural motif often found in biologically active compounds.[4][5][6]

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent system. Understanding these factors is crucial for selecting appropriate solvents and interpreting experimental results. The diagram below illustrates the primary relationships.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[8][9] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the compound's concentration.

The workflow for this protocol is visualized in the diagram below.

Materials and Equipment

-

This compound (solid)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Volumetric flasks and pipettes

-

Selection of analytical grade solvents (see Table 1)

-

Temperature-controlled orbital shaker or water bath[9]

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC-UV or LC-MS/MS system for quantification

-

Vortex mixer

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., 2-5 mg).

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Securely cap the vial to prevent solvent evaporation.[9] Place the vial in a temperature-controlled shaker set to a constant temperature (typically 25°C for room temperature or 37°C for physiological temperature). Agitate the slurry for a period sufficient to reach equilibrium, generally between 24 and 48 hours.[3][10]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated liquid phase from the solid, either centrifuge the vial at high speed or carefully withdraw the supernatant using a syringe and pass it through a chemical-resistant 0.22 µm filter.[1][11] This step is critical to prevent particulate matter from affecting the final concentration measurement.[9]

-

Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[7][11] A calibration curve must be prepared using stock solutions of known concentrations of this compound to ensure accurate quantification.[1][10]

-

Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear comparison across different solvent systems. The following table provides a template for recording experimental results. A diverse range of solvents, spanning different polarities and functionalities, is recommended for a comprehensive solubility profile.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (µg/mL) | Solubility (mM) | Observations |

| Aqueous Buffers | |||||

| pH 5.0 Acetate Buffer | Polar, Protic | ~78 | Experimental Data | Experimental Data | |

| pH 7.4 PBS | Polar, Protic | ~78 | Experimental Data | Experimental Data | |

| pH 9.0 Borate Buffer | Polar, Protic | ~78 | Experimental Data | Experimental Data | |

| Organic Solvents | |||||

| Water | Polar, Protic | 80.1 | Experimental Data | Experimental Data | |

| Methanol (MeOH) | Polar, Protic | 32.7 | Experimental Data | Experimental Data | |

| Ethanol (EtOH) | Polar, Protic | 24.5 | Experimental Data | Experimental Data | |

| Acetonitrile (ACN) | Polar, Aprotic | 37.5 | Experimental Data | Experimental Data | |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 46.7 | Experimental Data | Experimental Data | |

| Acetone | Polar, Aprotic | 20.7 | Experimental Data | Experimental Data | |

| Dichloromethane (DCM) | Nonpolar | 9.1 | Experimental Data | Experimental Data | |

| Toluene | Nonpolar | 2.4 | Experimental Data | Experimental Data | |

| Hexane | Nonpolar | 1.9 | Experimental Data | Experimental Data |

Conclusion

Determining the solubility profile of this compound is a fundamental step for its advancement in any research or development pipeline. By employing the standardized shake-flask protocol detailed in this guide, researchers can generate accurate and reproducible thermodynamic solubility data. This information is indispensable for guiding formulation strategies, ensuring the reliability of biological assays, and ultimately contributing to the successful development of new chemical entities.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rheolution.com [rheolution.com]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 6. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol is based on established chemical transformations and provides a plausible route for the synthesis of this compound.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the 4-bromophenyl group allows for further functionalization through cross-coupling reactions, while the piperidine-4-carbonitrile core is a common feature in a variety of biologically active molecules. This protocol outlines a two-stage synthesis starting from commercially available N-Boc-4-piperidone.

Overall Synthetic Scheme

The proposed synthesis involves two key stages:

-

Stage 1: Synthesis of N-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile. This stage involves a Grignard reaction to introduce the 4-bromophenyl group, followed by a cyanation reaction.

-

Stage 2: Deprotection of the Boc group. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Experimental Protocols

Stage 1: Synthesis of 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile

This stage involves a one-pot reaction combining a Grignard addition and subsequent cyanation.

Materials:

-

1-Bromo-4-iodobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

In a separate flask, dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 1-bromo-4-iodobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by heat evolution and a change in color. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 1-bromo-4-iodobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (4-bromophenylmagnesium iodide).

-

Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cyanation: Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile.

Stage 2: Synthesis of this compound (Final Product)

This stage involves the acidic removal of the Boc protecting group.

Materials:

-

1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile (1.0 eq) in a minimal amount of dichloromethane.

-

Add 4M HCl in 1,4-dioxane (10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid and wash with cold diethyl ether to obtain this compound hydrochloride.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |

| This compound | C₁₂H₁₃BrN₂ | 265.15 | 1255666-69-3[1] | White solid[1] | >99%[1] |

| 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile | C₁₇H₂₁BrN₂O₂ | 365.27 | Not Available | Off-white solid | - |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reaction Logic

Caption: Logical flow of the key reaction steps and reagents.

References

Application of 4-(4-Bromophenyl)piperidine-4-carbonitrile in CNS Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(4-Bromophenyl)piperidine-4-carbonitrile and its derivatives represent a significant scaffold in the exploration of novel therapeutics for Central Nervous System (CNS) disorders. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known for its presence in numerous CNS-active drugs.[1] The incorporation of a 4-bromophenyl group and a 4-carbonitrile substituent on the piperidine ring provides a key structural motif for potent and selective ligands for various CNS targets, most notably the sigma-1 (σ1) receptor. This document provides detailed application notes and experimental protocols for the utilization of this compound in CNS drug discovery, with a focus on its role as a precursor for σ1 receptor ligands.

Key Applications in CNS Drug Discovery

The primary application of this compound in CNS drug discovery is as a versatile intermediate for the synthesis of potent and selective σ1 receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, depression, and addiction. Modulation of the σ1 receptor presents a promising therapeutic strategy for these disorders.

Derivatives of this compound have demonstrated high binding affinity and selectivity for the σ1 receptor, making them valuable tools for:

-

Lead Compound Development: Serving as a foundational structure for the development of novel drug candidates targeting the σ1 receptor.

-

Structure-Activity Relationship (SAR) Studies: Enabling the systematic exploration of how modifications to the core scaffold affect binding affinity and functional activity at the σ1 receptor.

-

Radioligand Development: The 4-phenylpiperidine-4-carbonitrile scaffold can be labeled with radioisotopes (e.g., ¹⁸F) to create positron emission tomography (PET) tracers for in vivo imaging of σ1 receptors in the brain.[2]

Quantitative Data Summary

The following tables summarize the binding affinities of representative derivatives of the 4-phenylpiperidine-4-carbonitrile scaffold for sigma receptors.

Table 1: In Vitro Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives for σ1 and σ2 Receptors [2]

| Compound | R-group (on Piperidine Nitrogen) | Kᵢ (σ1) [nM] | Kᵢ (σ2) [nM] | Selectivity (Kᵢ σ2 / Kᵢ σ1) |

| Derivative 1 | -CH₂CH₂F | 1.22 | 830 | 680 |

| Derivative 2 | -CH₂CH₂CH₂F | 1.56 | 1120 | 718 |

| Derivative 3 | -(CH₂)₂O(CH₂)₂F | 2.14 | 1710 | 799 |

| Derivative 4 | -(CH₂)₃O(CH₂)₂F | 1.89 | 1670 | 884 |

Table 2: Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs for σ Receptors [3]

| Compound | N-Substituent | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) |

| Analog 1 | Methyl | 10.3 ± 1.2 | 19.4 ± 2.5 |

| Analog 2 | Ethyl | 4.8 ± 0.6 | 11.2 ± 1.8 |

| Analog 3 | Propyl | 2.1 ± 0.3 | 5.6 ± 0.9 |

| Analog 4 | Benzyl | 3.5 ± 0.5 | 8.9 ± 1.3 |

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the N-alkylation of a this compound precursor to generate a library of derivatives for SAR studies.

Workflow for Synthesis of Derivatives

Caption: General workflow for the N-alkylation of this compound.

Materials:

-

This compound hydrochloride

-

Alkyl halide or tosylate (R-X)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

-

Add the desired alkyl halide or tosylate (1.2 eq) to the reaction mixture.

-

Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

In Vitro Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of synthesized compounds for the σ1 receptor.

Workflow for σ1 Receptor Binding Assay

Caption: Workflow for determining σ1 receptor binding affinity.

Materials:

-

Membrane homogenates from cells expressing human σ1 receptors

-

[³H]-(+)-Pentazocine (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Test compounds (derivatives of this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the membrane homogenates, [³H]-(+)-pentazocine (at a final concentration close to its Kₔ), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Incubate the plate at 37 °C for 120 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways

The precise signaling mechanism of the σ1 receptor is complex and involves its function as a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligand binding can modulate various downstream signaling pathways.

Hypothesized Signaling Pathway of σ1 Receptor Modulation

Caption: Hypothesized modulation of cellular signaling by σ1 receptor ligands.

This diagram illustrates that σ1 receptor ligands, such as derivatives of this compound, can bind to the σ1 receptor at the MAM. This interaction can stabilize the IP3 receptor, leading to the regulation of calcium (Ca²⁺) signaling between the endoplasmic reticulum (ER) and mitochondria. Proper mitochondrial Ca²⁺ homeostasis is crucial for neuronal survival and plasticity, and its dysregulation can lead to increased reactive oxygen species (ROS) production and cellular stress. By modulating σ1 receptor activity, these compounds can potentially restore cellular homeostasis and exert neuroprotective effects.

Conclusion

This compound is a valuable and versatile chemical scaffold for the discovery and development of novel CNS-targeted therapeutics. Its utility as a precursor for potent and selective σ1 receptor ligands has been demonstrated, providing a solid foundation for further research into treatments for a range of neurological and psychiatric disorders. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this important molecular framework in their drug discovery programs.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 4-(4-Bromophenyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The purity and structural integrity of this intermediate are critical for the quality, safety, and efficacy of the final drug product. The following methods are described: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Analysis | Predicted Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.50 - 7.60 | Doublet, 2H, Aromatic protons ortho to the bromine atom |

| 7.30 - 7.40 | Doublet, 2H, Aromatic protons meta to the bromine atom | |

| 2.80 - 3.20 | Multiplet, 4H, Piperidine protons adjacent to the nitrogen | |

| 2.00 - 2.40 | Multiplet, 4H, Piperidine protons adjacent to the quaternary carbon | |

| ¹³C NMR | ~140 | Quaternary aromatic carbon attached to the piperidine ring |

| ~132 | Aromatic CH carbons ortho to the bromine atom | |

| ~129 | Aromatic CH carbons meta to the bromine atom | |

| ~122 | Quaternary aromatic carbon attached to the bromine atom | |

| ~120 | Carbonitrile carbon (-C≡N) | |

| ~50 | Piperidine carbons adjacent to the nitrogen | |

| ~45 | Quaternary carbon of the piperidine ring | |

| ~35 | Piperidine carbons adjacent to the quaternary carbon |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 2: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Description |

| Electrospray (ESI) | Positive | [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. |

| Electron Impact (EI) | - | M⁺ | Molecular ion peak. |

| Various Fragments | Characteristic fragmentation pattern. |

Note: The exact m/z values will depend on the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

ESI-MS Analysis:

-

Infuse the sample solution directly into the ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

-

Acquire the mass spectrum in the positive ion mode.

-

-

Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound by separating it from any impurities.

Table 3: HPLC Method Parameters (Starting Point)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Reagent Preparation:

-

Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water.

-

Mobile Phase B: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile.

-

Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).

-

-

Sample Preparation:

-

Accurately weigh about 1 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Chromatographic Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the sample solution and record the chromatogram.

-

-

Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which is a fundamental method for confirming the empirical formula and assessing purity.[1]

Table 4: Theoretical Elemental Composition

| Element | Theoretical Percentage (%) |

| Carbon (C) | 54.78 |

| Hydrogen (H) | 4.98 |

| Nitrogen (N) | 10.65 |

| Bromine (Br) | 30.38 |

Experimental Protocol: Elemental Analysis

-

Instrumentation: Use a CHN/O elemental analyzer.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin or silver capsule.

-

Analysis Procedure: The sample is combusted at high temperatures (e.g., >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

Data Analysis: Compare the experimentally determined elemental percentages with the theoretical values. A close correlation (typically within ±0.4%) indicates high purity.

Visualizations

Caption: Workflow for the synthesis and analytical characterization.

Caption: HPLC experimental workflow for purity analysis.

References

Application Notes and Protocols for the Analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Abstract